molecular formula C10H22N4O2 B12105781 D-Arginine1,1-DimethylethylEster

D-Arginine1,1-DimethylethylEster

Cat. No.: B12105781
M. Wt: 230.31 g/mol
InChI Key: HMSGZWJOSYQSCP-UHFFFAOYSA-N
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Description

D-Arginine 1,1-Dimethylethyl Ester is a biochemical compound with the molecular formula C10H22N4O2 and a molecular weight of 230.31. It is primarily used in proteomics research and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arginine 1,1-Dimethylethyl Ester typically involves the esterification of D-Arginine with tert-butyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of D-Arginine 1,1-Dimethylethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

D-Arginine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-Arginine, such as oxo derivatives, amine derivatives, and substituted esters .

Scientific Research Applications

D-Arginine 1,1-Dimethylethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Arginine 1,1-Dimethylethyl Ester involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and proteins, influencing their activity and function. The compound can also modulate signaling pathways, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine 1,1-Dimethylethyl Ester
  • N-Methyl-D-Arginine
  • D-Arginine Methyl Ester

Uniqueness

D-Arginine 1,1-Dimethylethyl Ester is unique due to its specific structural configuration and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-amino-5-(diaminomethylideneamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSGZWJOSYQSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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